Acrylsäurekalium

Übersicht

Beschreibung

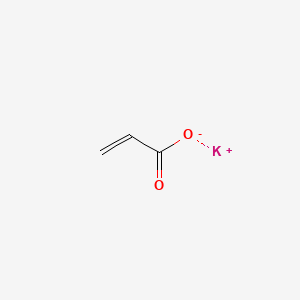

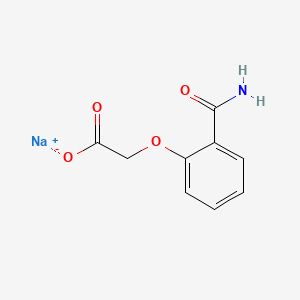

Potassium acrylate is a potassium salt of acrylic acid with the chemical formula C₃H₃KO₂. It is a type of superabsorbent polymer that can absorb and retain large amounts of water relative to its own mass. This compound is commonly used in various industrial and agricultural applications due to its excellent water retention properties .

Wissenschaftliche Forschungsanwendungen

Potassium acrylate has a wide range of applications in scientific research, including:

Agriculture: Used as a water-retaining agent to improve soil moisture and nutrient retention.

Biomedical: Incorporated into wound dressings and other absorbent medical products.

Environmental Engineering: Used in wastewater treatment for the removal of dyes and other contaminants.

Industrial Applications: Employed in the production of superabsorbent polymers for various uses.

Wirkmechanismus

Target of Action

Potassium acrylate is a type of superabsorbent polymer that primarily targets soil and plant roots . Its role is to enhance the soil’s water retention capacity, thereby increasing moisture availability to plants .

Mode of Action

Potassium acrylate interacts with its targets by absorbing water and swelling in size . This results in the formation of a gel-like substance that can retain large amounts of water .

Biochemical Pathways

Potassium acrylate affects the water absorption and retention pathways in the soil . It is composed of polymeric chains that are linked together to form a water-insoluble matrix. This matrix attracts and holds water molecules . Additionally, potassium acrylate can also absorb and release soil nutrients, water-soluble fertilizers, and chemicals in a similar manner as water .

Result of Action

The action of potassium acrylate results in improved soil water retention and increased moisture availability for plants . This leads to faster germination, quicker emergence of seeds, consistent growth, and higher yields of crops with less water and fewer inputs . It also creates a healthy microenvironment in the plant root zone, reducing plant stress .

Action Environment

The action, efficacy, and stability of potassium acrylate are influenced by environmental factors such as pH, salinity, and temperature . For instance, increasing pH and salinity concentration can lead to a significant decline in the swelling performance of potassium acrylate . Additionally, the compound’s degradation can be influenced by environmental conditions, with evidence of partial biodegradation when buried in soil .

Biochemische Analyse

Biochemical Properties

Potassium acrylate plays a significant role in biochemical reactions, particularly in the formation of superabsorbent polymers. It interacts with various enzymes and proteins, including peroxidases and hydrolases, which facilitate its degradation and absorption properties. The interaction with peroxidases, for instance, leads to the breakdown of the polymer structure, enhancing its biodegradability . Additionally, potassium acrylate can interact with other biomolecules, such as polysaccharides, to form hydrogels that are used in biomedical applications .

Cellular Effects

Potassium acrylate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, potassium acrylate can modulate the expression of genes involved in stress responses and metabolic pathways. It also impacts cell signaling by interacting with membrane receptors and intracellular signaling molecules, leading to changes in cellular functions . Furthermore, potassium acrylate can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of potassium acrylate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For example, potassium acrylate can inhibit the activity of certain hydrolases, preventing the breakdown of polysaccharides and other macromolecules . Additionally, potassium acrylate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium acrylate change over time. Its stability and degradation are influenced by various factors, including temperature, pH, and the presence of enzymes. Potassium acrylate is relatively stable under neutral pH and moderate temperatures but can degrade rapidly under acidic or alkaline conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and metabolic activity over extended periods .

Dosage Effects in Animal Models

The effects of potassium acrylate vary with different dosages in animal models. At low doses, potassium acrylate has minimal impact on cellular functions and overall health. At higher doses, it can cause toxic or adverse effects, including inflammation and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses .

Metabolic Pathways

Potassium acrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. It can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes . Additionally, potassium acrylate can influence metabolite levels, leading to changes in cellular energy balance and overall metabolism .

Transport and Distribution

Within cells and tissues, potassium acrylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of potassium acrylate are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

Potassium acrylate is localized in specific subcellular compartments, where it exerts its activity and function. It can be directed to particular organelles through targeting signals and post-translational modifications . The subcellular localization of potassium acrylate affects its interactions with biomolecules and its overall impact on cellular functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of potassium acrylate typically involves the polymerization of acrylic acid in the presence of a cross-linking agent. The process can be summarized as follows:

Polymerization: Acrylic acid is polymerized using a free radical initiator such as 2,2’-azobisisobutyronitrile (AIBN) in a solvent like 1,4-dioxane.

Neutralization: The resulting polyacrylic acid is then neutralized with potassium hydroxide to form potassium acrylate.

Drying and Grinding: The resultant gel is dried and ground into fine particles or crystals.

Industrial Production Methods: In industrial settings, the production of potassium acrylate involves similar steps but on a larger scale. The process includes:

Preparation of Acrylate Solution: Mixing acrylic acid with an alkali solution to form an acrylate solution.

Polymerization Additive Liquid: Adding anti-cross-linking agents, anti-agglomeration agents, and initiators to the acrylate solution.

Polymerization: Adjusting the pH and allowing the mixture to polymerize.

Drying and Crushing: The polymerized product is then dried and crushed into the desired form.

Analyse Chemischer Reaktionen

Types of Reactions: Potassium acrylate undergoes various chemical reactions, including:

Oxidation: Potassium acrylate can be oxidized using hydrogen peroxide, leading to significant structural changes.

Photocatalytic Degradation: It can also undergo photocatalytic degradation when combined with nanocomposites like Ag@ZnO.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide at high temperatures (e.g., 65°C) is commonly used for oxidation.

Photocatalytic Degradation: Silver and zinc oxide nanoparticles are used under sunlight for photocatalytic degradation.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Sodium Polyacrylate: Commonly used in diapers and other absorbent products due to its high water-absorbency capabilities.

Polyacrylamide: Used in various industrial applications, including water treatment and soil conditioning.

Uniqueness of Potassium Acrylate: Potassium acrylate is unique in its application in agriculture as it does not cause soil salinization, unlike sodium polyacrylate . Its ability to improve soil water holding capacity and release nutrients makes it particularly valuable in agricultural settings .

Potassium acrylate stands out due to its excellent water retention properties and its versatility in various scientific and industrial applications. Its unique characteristics make it a valuable compound in both research and practical applications.

Eigenschaften

CAS-Nummer |

25608-12-2 |

|---|---|

Molekularformel |

C6H7KO4 |

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

potassium;prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |

InChI-Schlüssel |

OESICJXHUIMSJC-UHFFFAOYSA-M |

SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

Kanonische SMILES |

C=CC(=O)O.C=CC(=O)[O-].[K+] |

Key on ui other cas no. |

9003-02-5 25608-12-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does potassium acrylate interact with water molecules?

A1: Potassium acrylate is a highly hydrophilic polymer. Its carboxylate groups (-COO-) readily interact with water molecules through hydrogen bonding. This interaction leads to the absorption and retention of large amounts of water, causing the material to swell and form a hydrogel. [, , , , , , ]

Q2: What are the downstream effects of potassium acrylate in soil applications?

A2: When used as a soil amendment, potassium acrylate improves water retention, aeration, and nutrient availability. [, ] This is due to its water-absorbing properties, which create a reservoir of moisture for plants while maintaining a porous soil structure for root respiration.

Q3: What is the molecular formula and weight of potassium acrylate?

A3: The molecular formula of potassium acrylate is C3H3KO2. Its molecular weight is 128.17 g/mol. [, ]

Q4: How can spectroscopic techniques be used to characterize potassium acrylate and its derivatives?

A4: Fourier transform infrared (FTIR) spectroscopy is commonly used to identify the functional groups present in potassium acrylate and its copolymers. Characteristic peaks corresponding to carboxylate groups, C=O stretching, and C-H vibrations are observed. [, , , , , ] Additionally, 13C NMR spectrometry can identify the crosslinking mechanisms in potassium acrylate copolymers, such as esterification of hydroxyethyl acrylate (HEA) or 2-hydroxypropyl acrylate (HPA). []

Q5: How does the degree of neutralization of acrylic acid affect the properties of potassium acrylate-based superabsorbent hydrogels (SAHGs)?

A5: The degree of neutralization of acrylic acid significantly impacts the water absorbency of SAHGs. A higher degree of neutralization, typically achieved by adding potassium hydroxide (KOH), results in a greater number of carboxylate groups, leading to enhanced water absorption. [, ]

Q6: How stable are potassium acrylate-based hydrogels under high temperatures?

A6: The thermal stability of potassium acrylate-based hydrogels can be assessed using thermogravimetric analysis (TGA). [, , , ] These analyses reveal that these materials generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C, making them suitable for various applications requiring elevated temperatures.

Q7: How does the presence of salts affect the swelling behavior of potassium acrylate hydrogels?

A7: The presence of salts in solution can reduce the swelling capacity of potassium acrylate hydrogels. This is due to the osmotic pressure difference between the hydrogel with a high ionic concentration and the surrounding salt solution. [, , , ]

Q8: Does potassium acrylate exhibit catalytic properties?

A8: While potassium acrylate itself is not typically used as a catalyst, it can be a component in catalyst systems. For example, potassium acrylate can be incorporated into polymer-supported catalysts, where its role is primarily to modify the polymer matrix properties rather than directly participate in the catalytic reaction.

Q9: Have there been any computational studies on the interaction between potassium acrylate and water molecules?

A9: While the provided articles do not explicitly mention computational studies on the interaction between potassium acrylate and water molecules, this is an active area of research in polymer science. Molecular dynamics simulations and quantum chemical calculations can provide insights into the hydrogen bonding interactions and the mechanisms of water absorption in potassium acrylate hydrogels.

Q10: How does the incorporation of acrylamide into potassium acrylate-based hydrogels affect their properties?

A10: The incorporation of acrylamide into potassium acrylate-based hydrogels can significantly influence their swelling behavior, mechanical properties, and salt resistance. [, , , , ] For instance, increasing the acrylamide content can improve the hydrogel's compressive strength, allowing it to retain its shape better after absorbing water.

Q11: How does the choice of crosslinking agent affect the properties of potassium acrylate hydrogels?

A11: The type and concentration of the crosslinking agent used in the synthesis of potassium acrylate hydrogels significantly affect their properties, including swelling capacity, gel strength, and degradation behavior. [, , , ] N,N′-methylene bisacrylamide (MBA) is commonly used as a crosslinker. Its concentration can be optimized to achieve the desired balance between swelling and mechanical strength.

Q12: How is the water absorption capacity of potassium acrylate hydrogels measured?

A13: The water absorption capacity of potassium acrylate hydrogels is typically determined gravimetrically. [, , , , , ] A known weight of the dried hydrogel is immersed in water for a specific time. The swollen hydrogel is then removed, surface water is blotted, and the weight is measured. The water absorption capacity is calculated as the difference in weight divided by the initial dry weight.

Q13: Are there any concerns regarding the biodegradability of potassium acrylate polymers?

A14: While potassium acrylate itself is not readily biodegradable, research has focused on developing degradation techniques for polyacrylate waste. [] These include chemical oxidation using hydrogen peroxide (H2O2) at elevated temperatures, potentially combined with enzymatic treatments using peroxidase. These methods aim to break down the polymer into smaller, less impactful molecules.

Q14: How does the dissolution of potassium acrylate in water influence the properties of the resulting solution?

A14: Potassium acrylate readily dissolves in water, forming a viscous solution due to the polymer chains' hydration and entanglement. The solution's viscosity depends on the polymer's molecular weight and concentration.

Q15: What are some alternatives to potassium acrylate in agricultural applications?

A17: Alternatives to potassium acrylate in agriculture include other superabsorbent polymers, such as those based on sodium polyacrylate or starch-graft copolymers. [] Additionally, natural materials like compost, biochar, and coconut coir can improve soil water retention and structure, offering more sustainable alternatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)